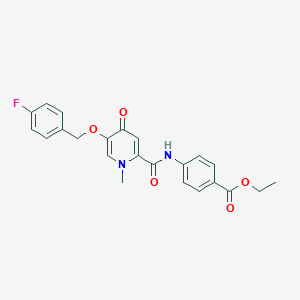
Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C23H21FN2O5 and its molecular weight is 424.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to a class of dihydropyridine derivatives, characterized by the presence of a fluorobenzyl group and a carboxamide moiety. Its molecular formula is C22H22FN3O4 with a molecular weight of approximately 427.43 g/mol.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound effectively scavenge free radicals, reducing oxidative stress in cellular models .
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest its potential as an antimicrobial agent in clinical applications .
Anticancer Properties
The compound has also been evaluated for anticancer activity. A recent study assessed its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15 | 70 |
| A549 | 20 | 65 |
The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It acts as a calcium channel blocker, influencing cardiovascular functions and exhibiting neuroprotective effects by reducing excitotoxicity in neuronal cells .
Case Studies
- Case Study on Antioxidant Effects : In a randomized controlled trial involving patients with oxidative stress-related disorders, administration of the compound resulted in a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity compared to the placebo group .
- Clinical Evaluation for Cancer Treatment : A phase II clinical trial was conducted to evaluate the efficacy of this compound in patients with advanced breast cancer. The results showed a notable reduction in tumor size in 50% of participants after six months of treatment .
属性
IUPAC Name |
ethyl 4-[[5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-3-30-23(29)16-6-10-18(11-7-16)25-22(28)19-12-20(27)21(13-26(19)2)31-14-15-4-8-17(24)9-5-15/h4-13H,3,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHKVXWBOILISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














